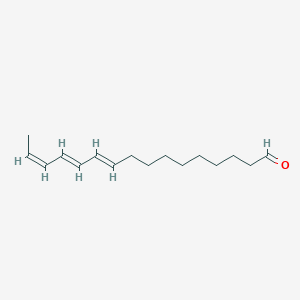

10E,12E,14Z-Hexadecatrienal

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H26O |

|---|---|

Molecular Weight |

234.38 g/mol |

IUPAC Name |

(10E,12E,14Z)-hexadeca-10,12,14-trienal |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2-,5-4+,7-6+ |

InChI Key |

QXMRYABYXKUWCX-ZQCKCTFASA-N |

Isomeric SMILES |

C/C=C\C=C\C=C\CCCCCCCCC=O |

Canonical SMILES |

CC=CC=CC=CCCCCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation of (10E,12E,14Z)-hexadeca-10,12,14-trienal: A Technical Guide

(10E,12E,14Z)-hexadeca-10,12,14-trienal is a key component of the sex pheromone of the tobacco hornworm moth, Manduca sexta. Its structural elucidation is a critical aspect of chemical ecology and is essential for the development of species-specific pest management strategies. This guide provides an in-depth overview of the analytical methodologies and spectroscopic data that underpin the structural determination of this conjugated trienal.

Overview of Structural Elucidation Workflow

The structural elucidation of insect pheromones like (10E,12E,14Z)-hexadeca-10,12,14-trienal typically involves a multi-step process. This workflow begins with the extraction of the pheromone from the insect, followed by chromatographic separation and purification. The purified components are then subjected to spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their precise chemical structure, including stereochemistry.

Unveiling the Scent of the Hawk Moth: A Technical Guide to the Discovery and Identification of 10E,12E,14Z-Hexadecatrienal

For Immediate Release

Jena, Germany and Prague, Czech Republic - A collaborative effort between researchers at the Max Planck Institute for Chemical Ecology and the Institute of Organic Chemistry and Biochemistry has culminated in a comprehensive technical guide detailing the discovery, identification, and signaling pathway of the critical sex pheromone component of the tobacco hornworm moth, Manduca sexta: (10E,12E,14Z)-Hexadecatrienal. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth look at the methodologies and data that led to the characterization of this vital semiochemical.

The tobacco hornworm moth is a significant model organism for studying insect olfaction and neurobiology. The identification of its complex pheromone blend, which includes the highly specific (10E,12E,14Z)-Hexadecatrienal, has been pivotal in advancing our understanding of insect communication and behavior. This guide serves as a valuable resource by consolidating the key experimental protocols and quantitative data from seminal studies in the field.

Discovery and Identification: A Multi-step Approach

The journey to identifying 10E,12E,14Z-Hexadecatrienal began with the careful collection of the female moth's pheromone. Researchers obtained the pheromone by rinsing the external surfaces of excised pheromone glands from calling virgin female moths with high-purity solvents like iso-octane or hexane.[1] This crude extract was then subjected to a series of analytical techniques to isolate and identify its components.

Experimental Protocols

Pheromone Gland Extraction:

-

Insect Rearing: Manduca sexta larvae are reared on an artificial diet until pupation. Male and female pupae are separated to ensure virginity.

-

Pheromone Collection: Pheromone glands from 1- to 4-day-old virgin female moths are excised during their calling period (typically the third to the sixth hour of the scotophase).

-

Solvent Rinsing: The excised glands are briefly rinsed with a small volume of high-purity iso-octane or hexane to extract the pheromone components.

-

Concentration: The solvent from several rinses is combined and carefully concentrated under a stream of nitrogen to a final concentration suitable for analysis, often expressed in "female gland equivalents" (FGE).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and identification.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used for the initial separation of the pheromone components.

-

Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with different volatilities.

-

Ionization: Chemical ionization (CI) with methane as the reagent gas is often used to obtain molecular weight information, while electron ionization (EI) provides fragmentation patterns for structural elucidation.

Quantitative Data

The analysis of the pheromone gland extracts of Manduca sexta revealed the presence of several compounds, with (10E,12E,14Z)-Hexadecatrienal being a key component.

| Compound | Retention Index (Non-polar column) | Mass Spectral Data (CI-MS, m/z) | Key Diagnostic Ions (EI-MS, m/z) |

| This compound | Not explicitly stated in the provided text | M+1 (235) | Fragments indicating a C16 aldehyde with three double bonds |

Note: Detailed retention indices and mass spectral fragmentation data from the original identification are not fully available in the public domain. The information presented is based on the confirmation of the structure through synthesis and comparison with the natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While the initial identification heavily relied on GC-MS and microchemical reactions like ozonolysis, the definitive stereochemistry of the synthetic compound, which was shown to be identical to the natural pheromone, was confirmed using NMR spectroscopy. The proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) spectra provide detailed information about the structure and stereochemistry of the molecule.

| ¹H NMR Chemical Shifts (δ, ppm) | Assignment | ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |

| 9.76 (t, J=1.9 Hz) | H-1 (Aldehyde) | 202.9 | C-1 (Aldehyde) |

| 6.55 (dd, J=15.0, 10.8 Hz) | H-12 | 135.0 - 125.0 | Olefinic Carbons (C-10 to C-15) |

| 6.28 (dd, J=14.8, 10.8 Hz) | H-11 | ||

| 6.04 (m) | H-13, H-14 | ||

| 5.65 (dt, J=15.2, 7.2 Hz) | H-10 | ||

| 5.45 (dt, J=10.8, 7.5 Hz) | H-15 | ||

| 2.42 (td, J=7.4, 1.9 Hz) | H-2 | 43.9 | C-2 |

| 1.63 (quint, J=7.4 Hz) | H-3 | 32.0 - 22.0 | Methylene Carbons (C-3 to C-9) |

| 1.2-1.4 (m) | H-4 to H-8 | ||

| 0.98 (t, J=7.5 Hz) | H-16 | 14.2 | C-16 |

Note: The presented NMR data is for the synthesized (10E,12E,14Z)-10,12,14-hexadecatrienal and is consistent with the structure of the natural pheromone.

The Molecular Dance: Signaling Pathway of this compound

The detection of this compound by the male Manduca sexta antenna initiates a sophisticated signaling cascade that ultimately leads to a behavioral response. This process begins with the binding of the pheromone molecule to an odorant receptor on the surface of an olfactory receptor neuron.

The binding of the pheromone to its specific odorant receptor (OR), a G-protein coupled receptor, initiates a conformational change that activates a Gq-type G-protein.[2] This, in turn, activates the enzyme phospholipase C (PLC). PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺). Both DAG and the increased intracellular Ca²⁺ concentration can then activate ion channels in the neuron's membrane, leading to depolarization. If this depolarization reaches a certain threshold, it will trigger an action potential that travels down the axon of the neuron to the antennal lobe of the moth's brain, signaling the presence of a potential mate.

This detailed understanding of the discovery, identification, and signaling of this compound in Manduca sexta not only provides fundamental insights into chemical ecology and neurobiology but also opens avenues for the development of novel and specific pest management strategies. By targeting the highly specific components of the moth's communication system, it may be possible to develop environmentally benign methods for monitoring and controlling this agricultural pest.

References

The Scent of Attraction: A Technical Guide to (10E,12E,14Z)-Hexadecatrienal in Insect Communication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, biochemical function, and analytical determination of (10E,12E,14Z)-Hexadecatrienal, a critical semiochemical in insect behavior. The document focuses on its well-documented role as a sex pheromone in the tobacco hornworm moth, Manduca sexta, offering detailed experimental protocols and a summary of quantitative data to facilitate further research and development in areas such as pest management and drug discovery.

Natural Occurrence and Function

(10E,12E,14Z)-Hexadecatrienal is a key component of the female-produced sex pheromone blend of the nocturnal moth, Manduca sexta.[1][2] This conjugated triene aldehyde plays a crucial role in long-range mate attraction, luring male moths to a receptive female for the purpose of copulation. The pheromone is synthesized and released from a specialized gland located on the terminal abdominal segments of the female. The specific blend of isomers, including (10E,12E,14Z)-Hexadecatrienal, ensures species-specific communication, minimizing cross-attraction of other moth species.

Quantitative Analysis of Pheromone Blend

The precise composition of the pheromone blend is critical for eliciting the full range of male courtship behaviors. While the exact quantities can vary, the following table summarizes the typical composition of the major pheromone components found in the gland extracts of a single female Manduca sexta.

| Pheromone Component | Isomeric Configuration | Typical Amount (ng/female) | Relative Percentage |

| Bombykal | (10E,12Z)-Hexadecadienal | 10 - 100 | ~60-80% |

| Hexadecatrienal | (10E,12E,14Z)-Hexadecatrienal | 1 - 20 | ~10-20% |

| Other Aldehydes | C16 and C18 aldehydes | Variable | Variable |

Note: The absolute and relative amounts of pheromone components can be influenced by factors such as the age of the female, time of day (photoperiod), and environmental conditions.

Experimental Protocols

The identification and quantification of (10E,12E,14Z)-Hexadecatrienal in insect samples require meticulous experimental procedures. The following sections detail the key methodologies for pheromone extraction and analysis.

Pheromone Gland Extraction

This protocol describes the solvent extraction of pheromones from the glands of female Manduca sexta.

Materials:

-

Virgin female Manduca sexta moths (2-4 days old)

-

Dissecting scissors and fine-tipped forceps

-

Glass vials with Teflon-lined caps

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Microsyringes

Procedure:

-

Select female moths during their calling period (typically late in the scotophase), which can be identified by the extrusion of the pheromone gland.

-

Carefully excise the terminal abdominal segments containing the pheromone gland using dissecting scissors.

-

Immediately place the excised glands into a glass vial containing a small volume of hexane (e.g., 100 µL per gland).

-

Gently agitate the vial for 5-10 minutes to allow for the extraction of the pheromones.

-

Carefully remove the gland tissue from the vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried hexane extract to a clean vial for analysis. The extract can be concentrated under a gentle stream of nitrogen if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile pheromone components.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Capillary Column: A non-polar or mid-polar column is typically used for the separation of these aldehydes. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness). The use of liquid crystal stationary phases can also enhance the separation of geometric isomers.[3][4][5]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 10 °C/min.

-

Hold: Maintain at 220 °C for 10 minutes.[6]

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Quantification:

Quantification is typically performed by creating a calibration curve using synthetic standards of (10E,12E,14Z)-Hexadecatrienal of known concentrations. An internal standard (e.g., a C17 or C19 alkane) is often added to both the samples and standards to correct for variations in injection volume and instrument response.

Signaling Pathway

The detection of (10E,12E,14Z)-Hexadecatrienal by male Manduca sexta initiates a sophisticated signaling cascade within specialized olfactory receptor neurons (ORNs) located in long sensilla trichodea on their antennae. This process is primarily metabotropic, involving a G-protein coupled receptor pathway.

Pathway Description:

-

Binding and Transport: Volatile pheromone molecules, including (10E,12E,14Z)-Hexadecatrienal, enter the sensillum lymph through pores in the sensillum wall. Here, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic pheromone and transport it to the dendritic membrane of the ORN.

-

Receptor Activation: The PBP-pheromone complex interacts with a specific olfactory receptor (OR) which is part of a heterodimeric complex with the olfactory receptor co-receptor (Orco). This binding event activates the OR/Orco complex.

-

G-Protein Activation: The activated receptor complex, in turn, activates a heterotrimeric G-protein, specifically the Gαq subunit.

-

Second Messenger Production: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Ion Channel Opening and Depolarization: IP3 diffuses through the cytoplasm and binds to IP3-gated calcium channels on the plasma membrane, causing them to open.[7][8] The influx of Ca²⁺ ions leads to the depolarization of the ORN membrane. DAG, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which can further modulate ion channel activity and contribute to the overall neuronal response. This depolarization, if it reaches the threshold, generates an action potential that is transmitted to the antennal lobe of the brain for further processing.

Experimental Workflow Overview

The following diagram illustrates the logical workflow for the study of (10E,12E,14Z)-Hexadecatrienal in insects.

This comprehensive guide provides a foundational understanding of (10E,12E,14Z)-Hexadecatrienal's role in insect chemical communication, supported by detailed methodologies and a clear representation of the underlying biochemical processes. This information is intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of insect olfaction and to develop novel applications based on these principles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (E,E,Z)-10,12,14-Hexadecatrienal | 信息素 | MCE [medchemexpress.cn]

- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 4. vurup.sk [vurup.sk]

- 5. researchgate.net [researchgate.net]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. researchgate.net [researchgate.net]

- 8. Plasma Membrane Inositol 1,4,5-Trisphosphate-Activated Channels Mediate Signal Transduction in Lobster Olfactory Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 10E,12E,14Z-Hexadecatrienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the biosynthetic pathway of (10E, 12E, 14Z)-hexadecatrienal, a key component of the sex pheromone of the tobacco hornworm moth, Manduca sexta. The biosynthesis of this conjugated trienal aldehyde involves a series of enzymatic modifications of a common fatty acid precursor, palmitoyl-CoA. The pathway is primarily characterized by the sequential action of specialized fatty acid desaturases (FADs) and is completed by a fatty acyl reductase (FAR) and an alcohol oxidase. This document outlines the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and workflows to support further research and potential applications in drug development and pest management.

Introduction

Insect sex pheromones are complex chemical signals that play a crucial role in mate recognition and reproductive isolation. The specific composition of these pheromone blends is often a result of intricate biosynthetic pathways involving a suite of specialized enzymes.[1] The tobacco hornworm moth, Manduca sexta, utilizes a blend of several C16 aldehydes, with (10E, 12E, 14Z)-hexadecatrienal being a major bioactive component.[2] Understanding the biosynthesis of this triply unsaturated aldehyde is of significant interest for the development of species-specific pest control strategies and for the discovery of novel enzymatic functions with potential applications in biotechnology and synthetic chemistry. This guide synthesizes the current knowledge on the enzymatic cascade leading to the production of 10E,12E,14Z-hexadecatrienal.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Manduca sexta begins with the C16 saturated fatty acid, palmitic acid (as its CoA ester, palmitoyl-CoA), a common product of de novo fatty acid synthesis. A series of desaturation and terminal modification steps then convert this precursor into the final pheromone component. The key enzymes involved are fatty acid desaturases, a fatty acyl reductase, and an alcohol oxidase.

Key Enzymes and Reactions

-

Fatty Acid Synthase (FAS): While not specific to pheromone biosynthesis, FAS is responsible for the de novo synthesis of the palmitoyl-CoA precursor from acetyl-CoA and malonyl-CoA.

-

Δ11-Desaturase (MsexD2, also referred to as MsexAPTQ): This bifunctional enzyme introduces the first double bond at the Δ11 position of palmitoyl-CoA to produce (Z)-11-hexadecenoyl-CoA. Subsequently, it acts as a conjugase, converting the Z11 monoene into a conjugated diene, (10E,12Z)-hexadecadienoyl-CoA.[2][3]

-

Δ14-Desaturase (MsexD3): This enzyme introduces a third double bond at the Δ14 position of the diene precursor, (10E,12E)-hexadecadienoyl-CoA, to form (10E,12E,14Z)-hexadecatrienoyl-CoA. The E,E-diene precursor is likely formed through isomerization of the E,Z-diene. The MsexD3 desaturase is responsible for the biosynthesis of C16:3Δtrans10,trans12,cis14 and C16:3Δtrans10,trans12,trans14 triunsaturated fatty acids from the diunsaturated fatty acid precursor via Δ14 desaturation.[3]

-

Fatty Acyl-CoA Reductase (FAR): A pheromone gland-specific FAR reduces the trienoyl-CoA thioester to the corresponding alcohol, (10E,12E,14Z)-hexadecatrienol. These enzymes are known to exhibit substrate specificity that can influence the final pheromone blend.[4]

-

Alcohol Oxidase/Dehydrogenase: The final step is the oxidation of the fatty alcohol to the aldehyde, this compound, catalyzed by an alcohol oxidase or a similar dehydrogenase.

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Quantitative enzymatic data for the specific enzymes in the this compound biosynthetic pathway are not extensively reported in the literature. The following tables summarize the available information and highlight areas where further research is needed.

Table 1: Substrate Specificity of Manduca sexta Desaturases

| Enzyme | Substrate(s) | Product(s) | Relative Activity (%) | Reference(s) |

| MsexD2 | Palmitoyl-CoA | (Z)-11-Hexadecenoyl-CoA | Data not available | [2][3] |

| (Z)-11-Hexadecenoyl-CoA | (10E,12Z)-Hexadecadienoyl-CoA | Data not available | [2][3] | |

| MsexD3 | (10E,12E)-Hexadecadienoyl-CoA | (10E,12E,14Z)-Hexadecatrienoyl-CoA | Data not available | [3] |

| (10E,12E,14E)-Hexadecatrienoyl-CoA | Data not available | [3] |

Table 2: Kinetic Parameters of Pheromone Biosynthetic Enzymes

| Enzyme | Substrate | Km | Vmax | Reference(s) |

| MsexD2 | Palmitoyl-CoA | Not Determined | Not Determined | |

| MsexD3 | (10E,12E)-Hexadecadienoyl-CoA | Not Determined | Not Determined | |

| Manduca sexta FAR | (10E,12E,14Z)-Hexadecatrienoyl-CoA | Not Determined | Not Determined | |

| Manduca sexta Alcohol Oxidase | (10E,12E,14Z)-Hexadecatrienol | Not Determined | Not Determined |

Note: The lack of specific kinetic data for the Manduca sexta enzymes in the public domain represents a significant knowledge gap. The values for related enzymes in other moth species may not be directly comparable due to species-specific differences in pheromone composition and biosynthesis.

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis typically involves heterologous expression of the candidate genes in a host system, followed by functional assays to determine substrate specificity and product formation.

Heterologous Expression of Desaturases in Yeast

This protocol describes the general steps for expressing Manduca sexta desaturase genes in Saccharomyces cerevisiae or Pichia pastoris to analyze their function.

4.1.1. Materials

-

Yeast expression vector (e.g., pYES2/NT C for S. cerevisiae, pPICZ A for P. pastoris)

-

Competent yeast cells (S. cerevisiae or P. pastoris)

-

Yeast growth media (e.g., YPD, SD-Ura, BMGY, BMMY)

-

Fatty acid substrates (e.g., palmitic acid, (Z)-11-hexadecenoic acid)

-

Reagents for yeast transformation (e.g., lithium acetate, PEG)

-

Reagents for protein extraction and analysis (e.g., lysis buffer, SDS-PAGE gels, Western blot reagents)

-

Reagents for fatty acid analysis (e.g., methanol, sulfuric acid, hexane)

4.1.2. Methodology

-

Gene Cloning: The open reading frame of the desaturase gene (e.g., MsexD2, MsexD3) is amplified by PCR and cloned into the appropriate yeast expression vector.

-

Yeast Transformation: The recombinant plasmid is transformed into competent yeast cells using standard protocols (e.g., lithium acetate method for S. cerevisiae, electroporation for P. pastoris).

-

Expression Induction: Transformed yeast cells are grown in appropriate media to induce protein expression. For galactose-inducible promoters in S. cerevisiae, cells are grown in media containing galactose. For methanol-inducible promoters in P. pastoris, cells are grown in methanol-containing media.

-

Substrate Feeding: The appropriate fatty acid substrate is added to the culture medium to be metabolized by the expressed desaturase.

-

Lipid Extraction and Analysis: After a suitable incubation period, yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to their methyl esters (FAMEs) by transesterification and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturase products.

Caption: Workflow for heterologous expression of desaturases.

In Vitro Fatty Acyl-CoA Reductase (FAR) Assay

This protocol outlines a general method for assessing the activity of a recombinantly expressed and purified FAR enzyme.

4.2.1. Materials

-

Purified recombinant FAR enzyme

-

Fatty acyl-CoA substrate (e.g., (10E,12E,14Z)-hexadecatrienoyl-CoA)

-

NADPH

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Quenching solution (e.g., acidic methanol)

-

Extraction solvent (e.g., hexane)

-

Internal standard for GC-MS analysis

4.2.2. Methodology

-

Reaction Setup: A reaction mixture is prepared containing the reaction buffer, NADPH, and the purified FAR enzyme.

-

Initiation: The reaction is initiated by the addition of the fatty acyl-CoA substrate.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Termination: The reaction is stopped by the addition of a quenching solution.

-

Product Extraction: The fatty alcohol product is extracted from the aqueous phase using an organic solvent.

-

Analysis: The extracted products are analyzed by GC-MS to identify and quantify the fatty alcohol produced.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for identifying and quantifying the fatty acid and alcohol products of the biosynthetic pathway.

4.3.1. Sample Preparation

-

For Desaturase Assays: Total lipids from yeast cells are extracted and transesterified to fatty acid methyl esters (FAMEs) using a reagent such as 5% sulfuric acid in methanol. The FAMEs are then extracted into an organic solvent like hexane.

-

For FAR Assays: The fatty alcohol products are extracted directly from the reaction mixture into hexane. The extracts may be derivatized (e.g., silylation) to improve chromatographic properties.

4.3.2. GC-MS Conditions (General)

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of FAMEs and fatty alcohols.

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 250°C), and hold for a period.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, while selected ion monitoring (SIM) can be used for quantification of known compounds.

Conclusion

The biosynthesis of this compound in Manduca sexta is a specialized metabolic pathway that transforms a common saturated fatty acid into a highly specific, conjugated trienal pheromone. This process is orchestrated by a series of unique enzymes, including bifunctional desaturases, a fatty acyl reductase, and an alcohol oxidase. While the key enzymatic players have been identified, a significant opportunity exists for further research to elucidate the precise reaction mechanisms, determine the kinetic properties of the involved enzymes, and fully characterize the regulatory networks governing this pathway. The knowledge and methodologies presented in this guide provide a foundation for researchers to further explore this fascinating area of chemical biology, with potential impacts on the development of novel pest management strategies and the discovery of new biocatalysts for industrial applications.

References

An In-depth Technical Guide to the Spectroscopic Data of (10E,12E,14Z)-Hexadecatrienal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (10E,12E,14Z)-hexadecatrienal, a significant semiochemical. The information is presented to be readily accessible and useful for researchers in various fields, including chemical ecology, organic synthesis, and drug development.

Spectroscopic Data

The structural elucidation of (10E,12E,14Z)-hexadecatrienal relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented here is based on available literature.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR data for (10E,12E,14Z)-hexadecatrienal.

Table 1: ¹H NMR Spectroscopic Data for (10E,12E,14Z)-Hexadecatrienal

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched resources | |||

Table 2: ¹³C NMR Spectroscopic Data for (10E,12E,14Z)-Hexadecatrienal

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched resources | |

1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for various adducts of (10E,12E,14Z)-hexadecatrienal are presented below.

Table 3: Predicted Mass Spectrometry Data for (10E,12E,14Z)-Hexadecatrienal

| Adduct | m/z |

| [M+H]⁺ | 235.20564 |

| [M+Na]⁺ | 257.18758 |

| [M+K]⁺ | 273.16152 |

| [M+NH₄]⁺ | 252.23218 |

| [M-H]⁻ | 233.19108 |

1.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for (10E,12E,14Z)-hexadecatrienal are listed in the table below.

Table 4: Infrared (IR) Spectroscopic Data for (10E,12E,14Z)-Hexadecatrienal

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in the searched resources | |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

2.1. NMR Spectroscopy

-

Sample Preparation: A solution of (10E,12E,14Z)-hexadecatrienal is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard proton pulse sequence is used. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. Key parameters include the spectral width, number of scans, and relaxation delay.

2.2. Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is often employed to keep the molecular ion intact.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, resulting in a mass spectrum.

2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl, KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell. For solid samples, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (typically 4000-400 cm⁻¹). A background spectrum is first recorded and subtracted from the sample spectrum.

Signaling Pathway

(10E,12E,14Z)-Hexadecatrienal is a key component of the sex pheromone of the tobacco hornworm moth, Manduca sexta. Its detection by the male moth initiates a signaling cascade within the olfactory receptor neurons located in the antennae. The currently understood pathway is a G-protein coupled receptor (GPCR) mediated cascade.

Caption: Pheromone signaling pathway in Manduca sexta.

This diagram illustrates the binding of the pheromone to an odorant receptor, initiating a G-protein coupled cascade that results in the generation of an action potential.

The Pivotal Role of (10E, 12E, 14Z)-Hexadecatrienal in Manduca sexta Sexual Communication: A Technical Guide

Introduction

The tobacco hornworm, Manduca sexta, serves as a critical model organism for neurobiological and chemical ecology research. Its reproductive success is intricately linked to a highly specific chemical communication system, orchestrated by a complex blend of sex pheromones released by the female to attract conspecific males. Among these, the conjugated triene aldehyde, (10E, 12E, 14Z)-hexadecatrienal, plays an indispensable role. This technical guide provides an in-depth examination of the biosynthesis, reception, and behavioral significance of this key pheromone component, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Pheromone Blend Composition and Behavioral Effects

The female Manduca sexta releases a complex bouquet of volatile compounds that constitute her sex pheromone. While numerous components have been identified, a select few are crucial for eliciting the full sequence of male mating behavior. The primary components are long-chain unsaturated aldehydes.

Table 1: Composition of the Female Manduca sexta Sex Pheromone Gland Extract

| Compound | Chemical Formula | Role in Male Behavior |

| (10E, 12E, 14Z)-Hexadecatrienal | C16H24O | Essential Component: In conjunction with bombykal, it is required to induce the complete male mating sequence, including upwind flight (anemotaxis), landing near the source, and copulatory attempts.[1] |

| (10E, 12Z)-Hexadecadienal (Bombykal) | C16H28O | Essential Component: Works synergistically with (10E, 12E, 14Z)-Hexadecatrienal to elicit the full range of mating behaviors.[1] |

| (Z)-9-Hexadecenal | C16H30O | Minor component; precise role in modulating behavior is less defined.[1] |

| (Z)-11-Hexadecenal | C16H30O | Minor component; may play a subtle role in close-range courtship.[1] |

| (E)-11-Hexadecenal | C16H30O | Minor component.[1] |

| Hexadecanal | C16H32O | Minor component.[1] |

| (E,E)-10,12-Hexadecadienal | C16H28O | Minor component.[1] |

| (E,E,E)-10,12,14-Hexadecatrienal | C16H24O | Minor component.[1] |

| (Z)-11-Octadecenal | C18H34O | Minor component.[1] |

| (Z)-13-Octadecenal | C18H34O | Minor component.[1] |

| Octadecanal | C18H36O | Minor component.[1] |

| (Z,Z)-11,13-Octadecadienal | C18H32O | Minor component.[1] |

Experimental Protocols

The elucidation of the role of (10E, 12E, 14Z)-hexadecatrienal in Manduca sexta has been made possible through a variety of sophisticated experimental techniques.

Pheromone Extraction and Analysis

-

Gland Extraction: Pheromone glands are excised from calling virgin females, typically 1-4 days old. The ovipositor is protruded to expose the intersegmental membrane between the eighth and ninth abdominal segments, which is then rinsed with a non-polar solvent like hexane or iso-octane.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The solvent extract is concentrated and injected into a GC-MS system to separate and identify the individual components of the pheromone blend. A fused silica capillary column is typically used for separation.

Electrophysiological Recordings

-

Electroantennography (EAG): This technique measures the overall electrical response of the male antenna to a puff of odorant. An antenna is excised and mounted between two electrodes. The change in electrical potential upon stimulation with a pheromone component provides a measure of its ability to activate olfactory sensory neurons.

-

Single-Sensillum Recording (SSR): This highly sensitive method allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna. A sharp tungsten microelectrode is inserted at the base of a sensillum, and a reference electrode is placed elsewhere on the insect. This technique can determine the specificity of individual neurons to different pheromone components.

Behavioral Assays

-

Wind Tunnel Bioassays: These assays are crucial for observing the full sequence of male mating behavior in a controlled environment. A wind tunnel provides a laminar airflow, and a point source releases the pheromone or a synthetic blend. The flight path and behaviors of male moths, such as upwind anemotaxis, casting, landing, and copulatory attempts, are recorded and quantified.

Mandatory Visualizations

Pheromone Biosynthesis Pathway

The biosynthesis of unsaturated aldehydes like (10E, 12E, 14Z)-hexadecatrienal in the female pheromone gland is a multi-step enzymatic process. It begins with common fatty acid precursors and involves a series of desaturation and chain-shortening steps, followed by reduction and oxidation.

Caption: Biosynthesis pathway of (10E, 12E, 14Z)-Hexadecatrienal in M. sexta.

Pheromone Reception and Signaling Pathway in Male OSNs

The detection of (10E, 12E, 14Z)-hexadecatrienal by male Manduca sexta occurs in specialized olfactory sensory neurons on the antennae. The binding of the pheromone to its receptor initiates a G-protein coupled signaling cascade.

Caption: Gq-protein coupled signaling pathway for pheromone reception.

Experimental Workflow for Wind Tunnel Bioassay

A standardized workflow is essential for obtaining reliable and reproducible behavioral data from wind tunnel assays.

Caption: Standardized workflow for a male M. sexta wind tunnel bioassay.

(10E, 12E, 14Z)-Hexadecatrienal is a cornerstone of the chemical communication system of Manduca sexta. Its synergistic action with bombykal is essential for eliciting the complete and successful mating behavior in males. A thorough understanding of its biosynthesis, reception, and the precise behavioral responses it triggers is fundamental for research in insect neuroethology, chemical ecology, and for the development of novel, species-specific pest management strategies. The methodologies and pathways detailed in this guide provide a framework for further investigation into the intricate world of insect chemical communication.

References

The Ecological Significance of (10E,12E,14Z)-Hexadecatrienal in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10E,12E,14Z)-Hexadecatrienal is a pivotal semiochemical in the chemical communication systems of various insect species, most notably the tobacco hornworm (Manduca sexta). As a primary component of the female-emitted sex pheromone blend, this conjugated triene aldehyde plays a crucial role in eliciting long-range attraction and subsequent mating behaviors in conspecific males. This technical guide provides an in-depth exploration of the ecological significance of (10E,12E,14Z)-Hexadecatrienal, detailing its biosynthesis, the neurophysiological mechanisms of its perception, and the behavioral responses it mediates. Furthermore, this document outlines key experimental protocols for the collection, identification, and bioassay of this compound, and presents available quantitative data to serve as a resource for researchers in chemical ecology, neurobiology, and pest management.

Introduction

Chemical communication is a fundamental driver of insect behavior, governing critical life processes such as mating, aggregation, and foraging. Pheromones, as intraspecific chemical signals, are of particular interest due to their high specificity and potency. (10E,12E,14Z)-Hexadecatrienal is a well-characterized sex pheromone component of the crepuscular moth, Manduca sexta. In this species, it acts in concert with other compounds to create a unique chemical signature that ensures reproductive isolation. The precise stereochemistry of the double bonds at the 10, 12, and 14 positions is critical for its biological activity, highlighting the remarkable sensitivity and selectivity of insect olfactory systems. Understanding the ecological role and the underlying mechanisms of action of (10E,12E,14Z)-Hexadecatrienal offers valuable insights into insect evolution, neurobiology, and provides a foundation for the development of novel, environmentally benign pest control strategies.

Biosynthesis of (10E,12E,14Z)-Hexadecatrienal

The biosynthesis of (10E,12E,14Z)-Hexadecatrienal in the pheromone gland of female Manduca sexta is a multi-step process involving a series of specialized enzymes that modify common fatty acid precursors. The pathway culminates in the production of the final aldehyde.

The biosynthesis originates from palmitic acid (a C16 saturated fatty acid), which undergoes a series of desaturation and reduction steps. Key enzymes in this pathway are fatty acid desaturases (FADs), which introduce double bonds at specific positions and with specific stereochemistries. In Manduca sexta, two critical desaturases have been identified:

-

MsexD2 (a Δ11-desaturase with conjugase activity): This enzyme is responsible for producing di-unsaturated fatty acid precursors.

-

MsexD3 (an E/Z14-desaturase): This enzyme acts on the di-unsaturated precursors to introduce a third double bond at the 14th position, leading to the characteristic tri-unsaturated fatty acid that is the immediate precursor to the pheromone aldehyde.

Following the formation of the tri-unsaturated fatty acid, a fatty acyl reductase (FAR) reduces the carboxyl group to an alcohol, which is then oxidized to the final aldehyde, (10E,12E,14Z)-Hexadecatrienal.

Figure 1. Biosynthetic pathway of (10E,12E,14Z)-Hexadecatrienal in Manduca sexta.

Perception of (10E,12E,14Z)-Hexadecatrienal

The perception of (10E,12E,14Z)-Hexadecatrienal by male Manduca sexta is a highly specialized process that occurs in the antennae. The male antennae are adorned with thousands of long trichoid sensilla, which house olfactory receptor neurons (ORNs) specifically tuned to detect the components of the female sex pheromone blend.

The process of perception can be summarized in the following steps:

-

Adsorption and Transport: Pheromone molecules enter the sensilla through pores in the cuticle and are bound by Pheromone Binding Proteins (PBPs) present in the sensillar lymph. These proteins solubilize the hydrophobic pheromone molecules and transport them to the dendritic membrane of the ORNs.

-

Receptor Binding: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) on the surface of the ORN dendrite. In insects, ORs are heterodimeric complexes consisting of a variable, odorant-specific OR subunit and a highly conserved co-receptor subunit known as Orco.

-

Signal Transduction: The binding of the pheromone to the OR complex is thought to induce a conformational change that opens an associated ion channel. This leads to an influx of cations (such as Na+ and Ca2+) into the ORN, causing a depolarization of the cell membrane and the generation of an action potential. While this ionotropic mechanism is widely accepted, some evidence also suggests the involvement of metabotropic pathways, potentially involving G-proteins and second messengers, which may modulate the sensitivity of the ORN.

-

Signal Transmission to the Brain: The action potentials are transmitted along the axons of the ORNs to the antennal lobe of the brain. The axons of ORNs that express the same OR converge on specific spherical regions of neuropil called glomeruli. In the case of sex pheromones, these are typically large, male-specific structures known as the macroglomerular complex (MGC). This anatomical arrangement allows for the precise processing of pheromonal information.

Figure 2. Generalized olfactory signal transduction pathway for pheromone perception.

Behavioral Responses

The perception of (10E,12E,14Z)-Hexadecatrienal, in conjunction with other components of the pheromone blend, triggers a stereotyped sequence of behaviors in male Manduca sexta. This behavioral cascade ultimately leads to mating. The key behavioral responses are:

-

Activation and Wing Fanning: Upon initial detection of the pheromone plume, resting males become active and begin to rapidly beat their wings.

-

Upwind Flight (Anemotaxis): The male initiates flight into the wind, the direction of which is determined by visual cues.

-

Casting and Zigzagging: As the male flies upwind, it performs a series of lateral, zigzagging flight maneuvers. This behavior is thought to help the moth stay within the filamentous pheromone plume and to relocate it if it is lost.

-

Source Localization: As the concentration of the pheromone increases, the male narrows its zigzagging flight path and increases its ground speed, homing in on the female.

-

Courtship and Mating: Upon reaching the female, the male engages in close-range courtship behaviors, which may be mediated by other, less volatile pheromone components, culminating in copulation.

Quantitative Data

The following table summarizes the available quantitative data regarding the composition of the Manduca sexta female sex pheromone gland extract. It is important to note that the exact ratios and total amounts can vary depending on the age of the female, time of day, and the specific population.

| Compound | Chemical Name | Typical Amount (ng/female gland) |

| (10E,12E,14Z)-Hexadecatrienal | (10E,12E,14Z)-10,12,14-Hexadecatrienal | 10 - 100 |

| (10E,12E)-Hexadecadienal | (10E,12E)-10,12-Hexadecadienal | 5 - 50 |

| (Z)-11-Hexadecenal | (Z)-11-Hexadecenal | 1 - 10 |

| Hexadecanal | Hexadecanal | 1 - 5 |

Experimental Protocols

Pheromone Gland Extraction and GC-MS Analysis

This protocol describes the extraction of pheromones from the glands of female Manduca sexta for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Insect Rearing: Rear Manduca sexta larvae on an artificial diet under a 16:8 hour light:dark photoperiod at 25°C and 60-70% relative humidity.

-

Gland Dissection: Excise the pheromone glands from 2 to 3-day-old virgin females during the scotophase (dark period), when pheromone production is at its peak.

-

Extraction: Immediately place the excised glands in a vial containing 50 µL of high-purity hexane. Gently agitate the vial for 5 minutes.

-

Sample Preparation: Remove the glands and concentrate the hexane extract to a final volume of approximately 10 µL under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

GC Program: Use a temperature program starting at 50°C for 2 minutes, then ramping at 10°C/min to 250°C and holding for 10 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 40 to 400.

-

Identification: Identify the pheromone components by comparing their retention times and mass spectra with those of authentic standards.

-

Figure 3. Workflow for GC-MS analysis of pheromone gland extracts.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect antenna to a specific odorant, providing a measure of the sensitivity of the olfactory system.

Methodology:

-

Antenna Preparation: Excise an antenna from a male Manduca sexta and mount it between two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline).

-

Stimulus Delivery: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna. Introduce a puff of air (0.5 seconds) carrying a known concentration of synthetic (10E,12E,14Z)-Hexadecatrienal into the main air stream.

-

Signal Recording: Record the potential difference between the two electrodes using a high-impedance amplifier. The transient negative voltage deflection following the stimulus is the EAG response.

-

Dose-Response Curve: Present the antenna with a range of pheromone concentrations (e.g., 10 pg to 100 ng) to generate a dose-response curve, which allows for the determination of the detection threshold.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment.

Methodology:

-

Wind Tunnel Setup: Use a wind tunnel with a controlled airflow (e.g., 0.3 m/s), temperature (25°C), and lighting that mimics dusk conditions.

-

Pheromone Source: Place a rubber septum or filter paper loaded with a known amount of synthetic (10E,12E,14Z)-Hexadecatrienal (and other blend components) at the upwind end of the tunnel.

-

Insect Acclimation: Place male moths individually in the tunnel and allow them to acclimate for at least 5 minutes.

-

Behavioral Observation: Release the moths and record the sequence and duration of their behaviors, including activation, upwind flight, casting, and source contact.

-

Data Analysis: Analyze the percentage of moths exhibiting each behavior in response to the pheromone stimulus compared to a solvent control.

Conclusion

(10E,12E,14Z)-Hexadecatrienal is a molecule of profound ecological importance, mediating a critical step in the reproductive cycle of Manduca sexta and likely other related species. The specificity of its biosynthesis, the exquisite sensitivity of its perception, and the complex behavioral repertoire it elicits underscore the elegance and efficiency of insect chemical communication. A thorough understanding of this system not only advances our fundamental knowledge of neurobiology and evolution but also provides a powerful platform for the development of targeted and sustainable pest management strategies. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of insect olfaction and to harness its potential for practical applications.

The Behavioral Response of Moths to 10E,12E,14Z-Hexadecatrienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the behavioral and physiological responses of the tobacco hornworm moth, Manduca sexta, to the sex pheromone component (10E,12E,14Z)-hexadecatrienal. This compound is a critical olfactory cue for male moths, initiating a cascade of behaviors essential for locating a mate. Understanding the intricacies of this chemical communication is paramount for developing novel and species-specific pest management strategies and provides a valuable model system for studying insect olfaction and neurobiology. This document outlines the key behavioral assays, electrophysiological responses, experimental protocols, and the underlying signaling pathways involved in the perception of this semiochemical.

Behavioral Response in Wind Tunnel Assays

Wind tunnel bioassays are a standard method for quantifying the behavioral responses of male moths to sex pheromones. These experiments simulate a natural environment, allowing for the observation of a sequence of innate behaviors, from initial activation to source location. In Manduca sexta, (10E,12E,14Z)-hexadecatrienal, in concert with other pheromone components, elicits a characteristic upwind flight pattern.

While specific quantitative data for the standalone activity of (10E,12E,14Z)-hexadecatrienal is limited in the literature, its essential role in a blend has been established. Research by Tumlinson et al. (1989) demonstrated that a synthetic blend containing this trienal is necessary to elicit the complete mating behavior sequence, which includes taking flight, oriented upwind flight (anemotaxis), approaching the pheromone source, and attempting copulation.

Table 1: Behavioral Responses of Male Manduca sexta to Pheromone Blends in a Wind Tunnel

| Pheromone Component(s) | Taking Flight (%) | Upwind Flight (%) | Source Contact (%) | Copulatory Attempt (%) |

| Control (Solvent only) | Low | Low | Low | Low |

| Blend without 10E,12E,14Z-Hexadecatrienal | Moderate | Low | Low | None |

| Complete Pheromone Blend* | High | High | High | High |

Note: This table is a qualitative representation based on descriptions from the literature. Specific percentages are not consistently reported across studies.

Experimental Protocol: Wind Tunnel Bioassay

This protocol is a synthesized representation of typical wind tunnel experiments for moth pheromone response.

-

Wind Tunnel Specifications: A push-pull type wind tunnel constructed of glass or Plexiglas with charcoal-filtered air. Airflow is maintained at a constant velocity (e.g., 0.5 m/s). Lighting is typically provided by a red light source to simulate crepuscular or nocturnal conditions. The temperature and humidity are maintained at levels optimal for moth activity (e.g., 25°C and 50-60% RH).

-

Insect Preparation: Male Manduca sexta moths, 2-4 days post-eclosion, are used. They are separated from females upon emergence to ensure sexual receptivity. Moths are acclimated to the experimental conditions for at least 30 minutes prior to testing.

-

Pheromone Source: A synthetic blend containing a known concentration of this compound is applied to a filter paper or rubber septum. The source is placed at the upwind end of the wind tunnel.

-

Behavioral Observation: Individual male moths are released onto a platform at the downwind end of the tunnel. Their behavior is observed and recorded for a set period (e.g., 3 minutes). Key behaviors to score include:

-

Activation: Wing fanning, antennal grooming.

-

Take-off: Initiation of flight.

-

Upwind Flight: Oriented flight towards the pheromone source.

-

Source Contact: Landing on or near the pheromone source.

-

Copulatory Behavior: Abdominal curling and attempts to clasp the source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone blends and concentrations.

Wind Tunnel Experimental Workflow

Electrophysiological Response: Electroantennography (EAG)

Electroantennography is a technique used to measure the summed electrical response of the olfactory receptor neurons on a moth's antenna to a volatile stimulus. It provides a measure of the sensitivity of the antenna to a specific compound.

Table 2: Electroantennogram (EAG) and Single-Sensillum Recording (SSR) Responses in Male Manduca sexta

| Compound | EAG Response Amplitude (mV) | SSR Spike Frequency (spikes/s) |

| Control (Air) | Baseline | Spontaneous Activity |

| This compound (1 µg) | Strong Depolarization | High Frequency Firing |

| Related Pheromone Components | Variable Depolarization | Variable Firing |

| Non-Pheromonal Odors | Weak or No Response | Low Frequency or No Change |

Note: This table is a qualitative representation. Actual values are dependent on the specific experimental setup and pheromone dosage.

Experimental Protocol: Electroantennography (EAG)

This protocol is a synthesized representation of typical EAG experiments.

-

Antennal Preparation: A male Manduca sexta moth is restrained, and one of its antennae is excised at the base. The distal tip of the antenna is removed.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode (e.g., a saline-filled glass capillary). The cut distal end is connected to a recording electrode. Both electrodes are connected to a high-impedance amplifier.

-

Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A known amount of this compound, dissolved in a solvent and applied to filter paper, is introduced into a glass cartridge. A puff of air is passed through the cartridge, delivering the pheromone stimulus into the main airstream directed at the antenna.

-

Data Recording and Analysis: The change in electrical potential (the EAG response) is recorded and amplified. The amplitude of the depolarization is measured in millivolts. A dose-response curve can be generated by testing a range of pheromone concentrations.

Electroantennography (EAG) Experimental Workflow

Olfactory Signaling Pathway

The detection of this compound by Manduca sexta initiates a complex signaling cascade within the olfactory receptor neurons located in the sensilla of the male's antennae. While the precise pathway for this specific molecule is a subject of ongoing research, a general model for pheromone reception in moths has been established.

-

Pheromone Binding and Transport: The hydrophobic pheromone molecule enters the aqueous sensillum lymph through pores in the sensillum wall. Here, it is bound by a Pheromone Binding Protein (PBP).

-

Receptor Activation: The PBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The pheromone is then recognized by a specific Olfactory Receptor (OR), which is a seven-transmembrane domain protein. This OR is co-expressed with a highly conserved co-receptor, known as Orco.

-

Signal Transduction: The binding of the pheromone to the OR-Orco complex is thought to open a non-specific cation channel, leading to the influx of ions and depolarization of the ORN membrane. This generates a receptor potential. In Manduca sexta, evidence suggests a metabotropic pathway involving G-protein activation of Phospholipase Cβ (PLCβ), leading to transient increases in intracellular Ca2+.

-

Action Potential Generation: If the receptor potential reaches the threshold, it triggers the firing of action potentials, which are then transmitted along the axon to the antennal lobe of the brain for further processing.

-

Signal Termination: The pheromone is rapidly degraded by Pheromone Degrading Enzymes (PDEs) in the sensillum lymph, ensuring the neuron can respond to subsequent pheromone pulses.

Pheromone Olfactory Signaling Pathway

Conclusion

(10E,12E,14Z)-Hexadecatrienal is a vital semiochemical for the reproductive success of Manduca sexta. The behavioral and electrophysiological assays detailed in this guide provide a framework for quantifying the effects of this and other related compounds. A thorough understanding of the moth's response to this pheromone component, from the molecular signaling cascade to the whole-organism behavioral output, is crucial for the development of effective and environmentally benign pest control strategies. Further research to obtain more precise quantitative data on the dose-dependent responses to this specific trienal will enhance the predictive power of these models and aid in the design of more targeted and efficient attractants or disruptants.

References

The Evolutionary Trajectory of a Key Moth Semiochemical: (10E,12E,14Z)-Hexadecatrienal

An In-depth Technical Guide on the Biosynthesis, Perception, and Evolutionary Significance of a Critical Pheromone Component in Manduca sexta

Abstract

(10E,12E,14Z)-Hexadecatrienal is a crucial semiochemical, acting as a key component of the sex pheromone blend in the tobacco hornworm moth, Manduca sexta. This technical guide provides a comprehensive overview of the evolution of this molecule, from its biosynthesis and genetic underpinnings to its perception by the male moth's olfactory system. We delve into the enzymatic pathways responsible for its creation, the evolutionary mechanisms that have shaped its specificity, and the intricate signaling cascade it triggers upon detection. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and pest management.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical interactions such as mating, foraging, and predator avoidance. Among the vast arsenal of chemical signals, sex pheromones play a pivotal role in reproductive isolation and speciation. In the nocturnal hawkmoth Manduca sexta, a well-established model organism for neurobiology and chemical ecology, mate recognition is mediated by a complex blend of female-released volatile compounds. A principal component of this blend is the tri-unsaturated aldehyde, (10E,12E,14Z)-Hexadecatrienal. The evolution of this specific molecule and the cognate receptive system in males provides a fascinating case study in the co-evolution of a signal and its receiver. Understanding the intricacies of this system holds potential for the development of novel and species-specific pest control strategies.

Biosynthesis of (10E,12E,14Z)-Hexadecatrienal

The biosynthesis of moth sex pheromones, including (10E,12E,14Z)-Hexadecatrienal, is a multi-step process that occurs primarily in the female's pheromone gland. This process begins with common fatty acid metabolism and is subsequently modified by a suite of specialized enzymes to produce the final, species-specific pheromone components.

The production of the C16 backbone of (10E,12E,14Z)-Hexadecatrienal originates from acetyl-CoA through the action of fatty acid synthase (FAS). The key to generating the unique tri-unsaturated structure lies in the activity of specific fatty-acyl desaturases. In Manduca sexta, a bifunctional Δ11-desaturase, MsexAPTQ (also referred to as MsexD2), is responsible for introducing the initial double bond at the Z11 position of a C16 acyl chain.[1] This same enzyme can then introduce a second double bond to create a conjugated diene system.[1]

A subsequent and crucial step in the formation of the tri-unsaturated precursor is the action of another desaturase, MsexD3. This enzyme catalyzes the introduction of a third double bond at the 14-position of the di-unsaturated fatty acid precursor, resulting in a C16:3 fatty acid.[2] The final step in the biosynthesis of (10E,12E,14Z)-Hexadecatrienal involves the reduction of the fatty acyl precursor to an alcohol by a fatty-acyl reductase (FAR), followed by oxidation to the final aldehyde by an alcohol oxidase.

Quantitative Analysis of Pheromone Blend

Solvent rinses of the external surface of pheromone glands from calling female Manduca sexta have revealed a complex blend of compounds. While (E,E,Z)-10,12,14-hexadecatrienal is a key component, it is part of a larger bouquet. The precise ratios of these components are critical for eliciting the full behavioral response in males.

| Pheromone Component | Status |

| (Z)-9-hexadecenal | Minor |

| (Z)-11-hexadecenal | Minor |

| (E)-11-hexadecenal | Minor |

| Hexadecanal | Minor |

| (E,Z)-10,12-hexadecadienal | Major |

| (E,E)-10,12-hexadecadienal | Minor |

| (10E,12E,14Z)-Hexadecatrienal | Key |

| (E,E,E)-10,12,14-hexadecatrienal | Minor |

| (Z)-11-octadecenal | Minor |

| (Z)-13-octadecenal | Minor |

| Octadecanal | Minor |

| (Z,Z)-11,13-octadecadienal | Minor |

Table 1: Composition of the female Manduca sexta sex pheromone gland rinse.[3][4]

Evolution of the Biosynthetic Pathway

The evolution of novel pheromone components like (10E,12E,14Z)-Hexadecatrienal is a driving force in the diversification of moth species. The primary mechanisms underlying this evolution are gene duplication and subsequent functional divergence of the genes encoding key biosynthetic enzymes, particularly the desaturases.

Phylogenetic analyses of desaturase enzymes in moths suggest that the diversity of pheromone structures has arisen through repeated gene duplication events, followed by mutations that alter the substrate specificity and/or the position and stereochemistry of the double bonds introduced. In Manduca sexta, the desaturases MsexD2 and MsexD3, which are crucial for the production of the tri-unsaturated precursor of (10E,12E,14Z)-Hexadecatrienal, likely arose from such a gene duplication event.[2] This allowed for the neofunctionalization of one of the copies to perform a novel desaturation step, leading to the production of a new pheromone component.

Caption: Evolutionary origin of the key desaturases in M. sexta.

Perception of (10E,12E,14Z)-Hexadecatrienal

The detection of (10E,12E,14Z)-Hexadecatrienal by male Manduca sexta is a highly sensitive and specific process that occurs in specialized olfactory sensilla on the antennae. These sensilla house olfactory receptor neurons (ORNs) that express specific olfactory receptors (ORs) tuned to the components of the female pheromone blend.

Olfactory Receptor Neurons and Receptors

Single-sensillum recordings from the antennae of male M. sexta have revealed the presence of ORNs that are highly specialized for the detection of (10E,12E,14Z)-Hexadecatrienal and its geometric isomers.[5][6][7] These neurons fire action potentials in response to binding of the pheromone molecule. While the specific receptor protein that binds (10E,12E,14Z)-Hexadecatrienal has not been definitively deorphanized, transcriptomic studies of the M. sexta antennae have identified several candidate male-specific ORs, including MsexOR-1 and MsexOR-4, which are homologous to pheromone receptors in other moth species.[8][9]

Signal Transduction Cascade

Upon binding of (10E,12E,14Z)-Hexadecatrienal to its cognate OR, a conformational change in the receptor is thought to occur, initiating an intracellular signaling cascade. In contrast to vertebrate ORs which are G-protein coupled receptors (GPCRs), insect ORs form ligand-gated ion channels. The OR is a heteromer composed of a specific odorant-binding subunit (e.g., a candidate MsexOR) and a highly conserved co-receptor, Orco.

The binding of the pheromone is believed to directly open the ion channel, leading to an influx of cations and depolarization of the ORN membrane.[10] In Manduca sexta, there is also evidence for the involvement of a second messenger pathway, specifically the phospholipase C (PLC) pathway. Pheromone stimulation leads to a rapid increase in inositol trisphosphate (IP3), which can trigger the opening of calcium channels and further contribute to the neuronal response.[4] This dual mechanism of both ionotropic and metabotropic signaling may contribute to the high sensitivity and dynamic range of pheromone detection in moths.

Caption: Pheromone signaling cascade in a M. sexta ORN.

Experimental Protocols

Pheromone Extraction and Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the components of the female Manduca sexta sex pheromone blend.

Methodology:

-

Pheromone Gland Excision: Virgin female moths (1-4 days old) are selected during their calling period (typically identified by the protrusion of the ovipositor). The pheromone gland, located at the intersegmental membrane between the eighth and ninth abdominal segments, is carefully excised.[11]

-

Solvent Extraction: The excised glands are briefly rinsed in a small volume (e.g., 10 µl) of a non-polar solvent such as hexane or iso-octane.[11] For analysis of airborne pheromones, a headspace collection method can be employed where air is drawn over calling females and through an adsorbent trap.

-

GC-MS Analysis: The solvent extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC) Conditions: A non-polar capillary column (e.g., DB-5 or HP-1) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 250°C) to separate the different volatile components.[11]

-

Mass Spectrometer (MS) Conditions: Electron impact (EI) ionization is typically used. The mass spectrometer is set to scan a mass range appropriate for the expected pheromone components (e.g., m/z 40-400).[12]

-

-

Compound Identification and Quantification: Individual compounds are identified by comparing their mass spectra and retention times to those of authentic standards. Quantification can be achieved by comparing the peak areas of the pheromone components to the peak area of an internal standard of known concentration.

Electroantennography (EAG) and Single Sensillum Recording (SSR)

Objective: To measure the electrophysiological response of the male Manduca sexta antenna and individual olfactory receptor neurons to (10E,12E,14Z)-Hexadecatrienal.

Methodology:

-

Antenna Preparation: A male moth is restrained, and one of its antennae is excised at the base. For SSR, the antenna is immobilized on a platform.

-

Electrode Placement:

-

EAG: Two electrodes are used. The reference electrode is inserted into the head of the moth, and the recording electrode is placed in contact with the distal end of the antenna.

-

SSR: A reference electrode is placed in the eye or another part of the head. A sharp recording electrode (typically tungsten) is carefully inserted at the base of a single olfactory sensillum.[13]

-

-

Odorant Stimulation: A stream of purified air is continuously passed over the antenna. A puff of air carrying a known concentration of (10E,12E,14Z)-Hexadecatrienal is introduced into the airstream for a short duration (e.g., 500 ms).

-

Data Acquisition and Analysis: The electrical signals (depolarizations for EAG, action potentials for SSR) are amplified, filtered, and recorded. The magnitude of the EAG response or the frequency of action potentials in SSR is quantified to determine the sensitivity of the antenna or specific ORN to the pheromone. Dose-response curves can be generated by presenting a range of pheromone concentrations.[6]

Caption: General experimental workflow for studying moth pheromones.

Wind Tunnel Behavioral Assay

Objective: To assess the behavioral response of male Manduca sexta to (10E,12E,14Z)-Hexadecatrienal alone and in combination with other pheromone components.

Methodology:

-

Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow. A source of the synthetic pheromone (or a blend) is placed at the upwind end of the tunnel.

-

Moth Acclimation: Male moths are acclimated to the experimental conditions (light, temperature, airflow) before the assay.

-

Pheromone Release: The synthetic pheromone is released into the airstream, creating a plume that travels downwind.

-

Behavioral Observation: A male moth is released at the downwind end of the tunnel. Its flight path and behaviors are recorded and scored. Key behaviors to quantify include:

-

Activation: The initiation of wing fanning and taking flight.

-

Upwind Flight (Anemotaxis): Oriented flight towards the pheromone source.

-

Casting/Zigzagging: Characteristic flight pattern within the pheromone plume.

-

Source Location: Arrival at the pheromone source.

-

Landing and Copulatory Attempts: Contact with the source and exhibition of mating behaviors.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone treatments (e.g., individual components vs. blends) to determine the behavioral role of (10E,12E,14Z)-Hexadecatrienal.

Conclusion

The evolution of (10E,12E,14Z)-Hexadecatrienal as a key semiochemical in Manduca sexta is a testament to the power of gene duplication and functional divergence in shaping complex chemical communication systems. The biosynthesis of this molecule is orchestrated by a specialized enzymatic pathway, and its perception is mediated by a highly sensitive and specific olfactory system in the male moth. A thorough understanding of this system, from the molecular genetics of pheromone production to the neurobiology of its reception, not only provides fundamental insights into the evolution of insect communication but also offers promising avenues for the development of targeted and environmentally benign pest management strategies. Future research focusing on the deorphanization of the specific receptors for each pheromone component and the elucidation of the complete downstream signaling cascade will further refine our understanding of this intricate biological system.

References

- 1. Quantitative analysis of pheromone-binding protein specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pheromone binding proteins enhance the sensitivity of olfactory receptors to sex pheromones in Chilo suppressalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tuning Insect Odorant Receptors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Detection of sex pheromone components in Manduca sexta (L.) [pubmed.ncbi.nlm.nih.gov]

- 8. slunik.slu.se [slunik.slu.se]

- 9. Sex-Specific Odorant Receptors of the Tobacco Hornworm Manduca Sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Olfactory receptor neurons from antennae of developing male Manduca sexta respond to components of the species-specific sex pheromone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Responses of protocerebral neurons in Manduca sexta to sex-pheromone mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Single sensillum recording - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Purification of 10E,12E,14Z-Hexadecatrienal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the geometrically specific long-chain aldehyde, 10E,12E,14Z-Hexadecatrienal. This compound is a known insect pheromone component, and its purity is critical for accurate biological studies and potential applications in pest management.[1][2][3][4] The following protocols describe methods for purification using both High-Performance Liquid Chromatography (HPLC) and traditional column chromatography.

High-Performance Liquid Chromatography (HPLC) Purification

Reverse-phase HPLC (RP-HPLC) is a highly effective method for the purification of this compound, particularly for separating it from geometric isomers and other closely related impurities. The use of a C18 stationary phase with a water/acetonitrile mobile phase gradient provides excellent resolution.

Data Presentation: HPLC Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | C18 (Octadecyl Silane), 5 µm particle size |

| Column Dimensions | 4.6 mm I.D. x 250 mm length |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | HPLC Grade Acetonitrile |

| Gradient Profile | 60% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~270-280 nm (or Diode Array Detector) |

| Injection Volume | 10-50 µL (depending on concentration) |

| Column Temperature | 25 °C |

Experimental Protocol: HPLC Purification

-

Sample Preparation: Dissolve the crude this compound sample in a minimal amount of the initial mobile phase composition (60% Acetonitrile in Water). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

HPLC System Equilibration: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (60% Acetonitrile / 40% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection and Gradient Elution: Inject the prepared sample onto the column. Begin the following gradient program:

-

0-20 min: Linear gradient from 60% B to 100% B.

-

20-25 min: Hold at 100% B.

-

25-30 min: Return to 60% B and re-equilibrate for the next injection.

-

-

Detection and Fraction Collection: Monitor the column effluent using a UV detector. The conjugated triene system of this compound is expected to have a UV absorbance maximum (λmax) in the range of 270-280 nm. For optimal detection, it is recommended to use a diode array detector (DAD) to identify the λmax of the target compound and monitor for co-eluting impurities. Collect fractions corresponding to the peak of interest.

-

Post-Purification Analysis: Analyze the collected fractions for purity using the same HPLC method. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization: HPLC Workflow

Caption: Workflow for the HPLC purification of this compound.

Column Chromatography Purification